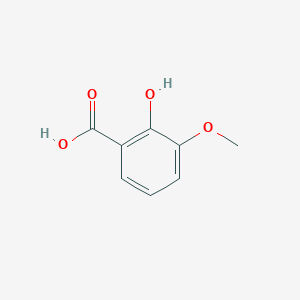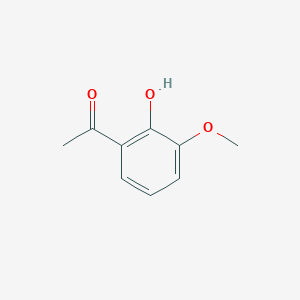![molecular formula C16H16N2O3 B043255 N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea CAS No. 34241-97-9](/img/structure/B43255.png)
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, also known as 5-APU, is a type of urea-based compound that has been used in various scientific research applications. It is a member of the phenylmethoxy-urea family, which has been used for a variety of purposes, including organic synthesis, drug discovery, and enzyme inhibition. 5-APU has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Covalent Binding to β-Tubulin
N-Phenyl-N′-(2-chloroethyl)ureas (CEUs), closely related to N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, have been identified as antimicrotubule agents that interact covalently with β-tubulin. This interaction is crucial for microtubule stability and dynamics, impacting the development of chemotherapeutic agents (Fortin et al., 2011).
Formation of Uracils and Pyrazoles
N-Acetyl-N′-(β-ethoxyacryloyl)ureas, which are structurally similar to the compound , are involved in the formation of uracils and pyrazoles. This demonstrates their potential in organic synthesis and chemical reactions (Lees & Shaw, 1968).
Insecticide Applications
Urea derivatives, specifically 1-(2,6-disubstituted benzoyl)-3-phenylurea, have been shown to inhibit chitin synthesis in insects, indicating their potential use as insecticides (Post, Jong & Vincent, 1974).
Cytokinin-Like Activity in Plants
Certain urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, display cytokinin-like activity, influencing plant cell division and differentiation. This highlights their importance in plant biology and agriculture (Ricci & Bertoletti, 2009).
HPLC Separation of Polar Compounds
In analytical chemistry, urea derivatives play a role in the separation of polar compounds, such as aminoxyacetic acid amides, by high-performance liquid chromatography (HPLC) (Pálfi-Ledniczky, Dénes & Újszászy, 1987).
Cytotoxic Activity on Cancer Cell Lines
N-(Phenylcarbamoyl)benzamide, a urea derivative, has shown significant cytotoxic activity against HeLa cell lines, suggesting potential applications in cancer therapy (Purwanto et al., 2020).
Antihyperglycemic Agents
Phenylurea derivatives have been synthesized and evaluated as antihyperglycemic agents, indicating their potential therapeutic application in diabetes management (Verma, Hashim & Krishnarth, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-acetyl-2-phenylmethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDYSWNANKNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

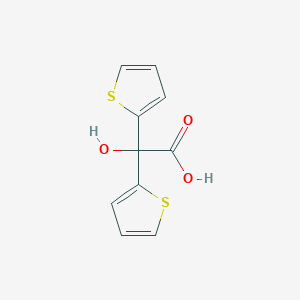
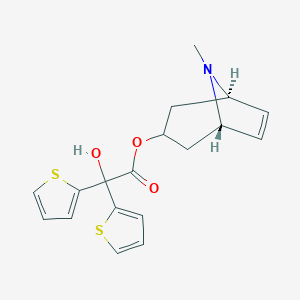
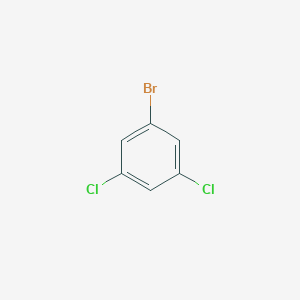
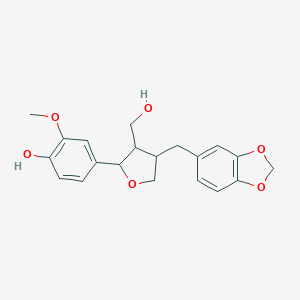

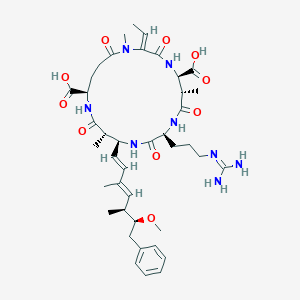
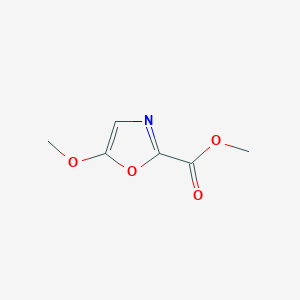
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
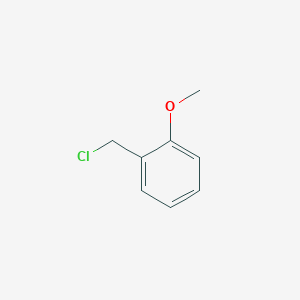

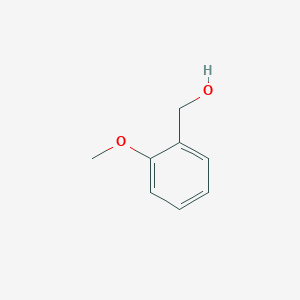
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
